2-chloro-5-nitro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-nitro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a nitro group, and a phenylsulfanyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide typically involves multiple stepsThe final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-nitro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-5-nitro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-nitro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The nitro group and the phenylsulfanyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-nitro-N-(2-phenylethyl)benzamide
- 2-chloro-4-nitro-N-(2-phenylethyl)benzamide
- 4-chloro-N-(2-chloro-5-nitro-phenyl)benzamide
Uniqueness
2-chloro-5-nitro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances its potential as a versatile intermediate in organic synthesis and its ability to interact with specific biological targets .
Properties
Molecular Formula |
C20H15ClN2O3S |
---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
2-chloro-5-nitro-N-[4-(phenylsulfanylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C20H15ClN2O3S/c21-19-11-10-16(23(25)26)12-18(19)20(24)22-15-8-6-14(7-9-15)13-27-17-4-2-1-3-5-17/h1-12H,13H2,(H,22,24) |
InChI Key |
DIVIEQLLNSTHEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.